molecular formula C14H17NO3 B12867801 cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate

cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate

Cat. No.: B12867801
M. Wt: 247.29 g/mol
InChI Key: SURBGBXZQCEZPR-OLZOCXBDSA-N
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Description

cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxyl and vinyl groups on the pyrrolidine ring provides unique reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be achieved using reagents like tosyl chloride (TsCl) followed by nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an ethyl-substituted pyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and vinyl groups can participate in hydrogen bonding and π-π interactions, respectively, which can influence the binding affinity and selectivity towards biological targets. The pyrrolidine ring itself can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is unique due to the combination of hydroxyl and vinyl groups on the pyrrolidine ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl (3R,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13+/m1/s1

InChI Key

SURBGBXZQCEZPR-OLZOCXBDSA-N

Isomeric SMILES

C=C[C@@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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